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1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-, also known as 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, is a naturally occurring compound found in various plants, including Ficus erecta var. beecheyana and Euterpe oleracea []. While the specific biological functions of this compound within these plants remain under investigation, some studies suggest potential antioxidant and anti-inflammatory activities [].
Recent research has explored the potential role of 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- in Alzheimer's disease (AD). Studies have shown that this compound may help inhibit the formation of amyloid beta plaques, which are considered a hallmark characteristic of AD []. However, further research is needed to determine the effectiveness and safety of this compound as a potential treatment for AD in humans.
1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-, also known as 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, is an organic compound with the molecular formula C11H14O4. It features a propanone backbone substituted with a 4-hydroxy-3,5-dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Research indicates that 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- exhibits various biological activities:
Several synthetic routes have been developed for producing 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-:
The applications of 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- span various fields:
Interaction studies involving 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- have focused on its effects on biological systems:
Several compounds share structural similarities with 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Hydroxypropiophenone | C10H12O3 | Lacks methoxy groups; different biological profile |
| Vanillin | C8H8O3 | Simpler structure; widely used flavoring agent |
| Eugenol | C10H12O3 | Contains allyl chain; known for analgesic properties |
1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- is unique due to its specific substitution pattern that enhances its antioxidant and anti-inflammatory activities compared to similar compounds. Its methoxy groups contribute significantly to its solubility and reactivity profiles, making it a subject of interest for further research in medicinal chemistry .
The biosynthesis of 1-propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- (acetosyringone) in plants involves a tightly regulated enzymatic cascade within the phenylpropanoid pathway. In Nicotiana tabacum cell cultures, methyl jasmonate treatment induces a rapid increase in acetovanillone synthase activity, which catalyzes the conversion of feruloyl-CoA to acetovanillone (3'-methoxy-4'-hydroxyacetophenone) [1]. This intermediate undergoes hydroxylation at the 5' position to form 5-hydroxyacetovanillone, a reaction hypothesized to occur via direct hydroxylation rather than β-oxidation of 5-hydroxyferulic acid [1].
The critical methylation step is mediated by S-adenosyl-L-methionine: 5-hydroxyacetovanillone 5-O-methyltransferase, an 81 kDa magnesium-independent enzyme with a Km of 18 μM for its primary substrate [1]. This enzyme exhibits strong substrate specificity for o-diphenolic compounds, with 5-hydroxyacetovanillone showing 3-fold higher methylation efficiency compared to caffeic acid or quercetin derivatives [1]. Temporal analysis reveals coordinated induction of these enzymes, with acetovanillone synthase activity peaking within 6 hours post-elicitation, followed by sequential activation of hydroxylase and methyltransferase enzymes [1].
Recent studies demonstrate that peptide elicitors like PIP-1 induce acetosyringone production through NADPH oxidase-dependent signaling cascades, distinct from the jasmonate-mediated pathway [2]. This alternative induction mechanism results in rapid acetosyringone accumulation within 2 hours, contrasting with the phytoalexin capsidiol synthesis that requires sustained elicitation [2]. The dual induction pathways suggest acetosyringone serves multiple roles in plant defense, functioning both as an antimicrobial compound and as a signaling molecule for systemic acquired resistance.
In wood decay ecosystems, acetosyringone participates in complex fungal transformation networks. White-rot fungi such as Phanerochaete chrysosporium and Ganoderma spp. utilize acetosyringone derivatives during lignin modification, despite not requiring exogenous acetosyringone for Agrobacterium tumefaciens-mediated genetic transformation [4]. This paradox suggests endogenous production of analogous compounds or alternative signaling mechanisms in fungal-plant interactions.
Ligninolytic fungi demonstrate differential degradation capacities toward syringyl-rich substrates. Coniophora puteana preferentially modifies guaiacyl lignin subunits but shows limited activity against acetosyringone-derived syringyl structures in transgenic poplar lines [6]. This selectivity is quantified by S/G (syringyl/guaiacyl) ratio analysis, where wild-type poplar (S/G = 2.1) exhibits 25% mass loss compared to 5% in syringyl-rich transgenic lines when exposed to C. puteana [6]. The preservation mechanism involves structural stabilization of β-O-4 linkages in syringyl-rich lignin, reducing enzymatic accessibility to aryl-ether cleavage sites [6].
Fungal transformation studies reveal temperature-dependent metabolic processing, with optimal acetosyringone bioconversion occurring at 20°C and complete cessation above 29°C [4]. This thermal sensitivity correlates with laccase activity profiles, suggesting acetosyringone metabolism is coupled to extracellular oxidative enzyme systems. Transmission electron microscopy confirms direct hyphal-bacterial contact during Agrobacterium-mediated gene transfer, implicating acetosyringone in cross-kingdom signaling despite its absence in fungal transformation media [4].
Acetosyringone serves as a metabolic branch point for syringyl propane skeleton biosynthesis. Thioacidolysis of transgenic poplar lignin demonstrates a direct correlation between acetosyringone precursor availability and syringyl monomer content, with S/G ratios increasing from 1.8 in wild-type to 3.4 in overexpressing lines [6]. This compositional shift enhances lignin uniformity in fiber cell walls, particularly in middle lamella regions where syringyl-rich domains resist Coriolus versicolor degradation 2.3-fold more effectively than guaiacyl-dominated structures [6].
The metabolic flux from acetosyringone to syringyl lignin involves three key transformations:
This pathway produces lignin macromolecules with 58% β-O-4 linkages in syringyl-rich poplar versus 42% in wild-type controls, as quantified by [13]C NMR spectroscopy [6]. The increased ether linkage density creates a structural barrier to brown rot fungi, reducing mass loss from 21% to 7% in accelerated decay tests [6].
The synthesis of 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-, commonly known as propiosyringone, through traditional Friedel-Crafts acylation represents a fundamental approach in aromatic ketone preparation [1] [2]. This compound, with molecular formula C₁₁H₁₄O₄ and molecular weight 210.23 grams per mole, exhibits characteristic structural features of a propanone backbone attached to a phenyl ring substituted with hydroxyl and methoxy groups [1] [3].
The traditional Friedel-Crafts acylation of 4-hydroxy-3,5-dimethoxyphenol derivatives follows established electrophilic aromatic substitution pathways [4] [5]. The reaction typically employs propionyl chloride or propionic anhydride as acylating agents in the presence of Lewis acid catalysts such as aluminum chloride [5] [6]. The mechanism proceeds through the formation of an acylium ion intermediate, which subsequently attacks the electron-rich aromatic ring to form the carbon-carbon bond [7] [6].
Research has demonstrated that the presence of both hydroxyl and methoxy substituents on the aromatic ring significantly influences the reaction outcome [7]. The hydroxyl group at the 4-position and methoxy groups at the 3,5-positions create a highly activated aromatic system that facilitates electrophilic attack [8]. Studies have shown that compounds with strong electron-donating groups, particularly the combination of hydroxyl and methoxy substituents, exhibit enhanced reactivity compared to derivatives with only hydroxyl or methoxy groups alone [8].
Traditional synthesis methods require strictly anhydrous conditions due to the sensitivity of Lewis acid catalysts to moisture [9]. The reaction typically proceeds at elevated temperatures ranging from 100 to 160 degrees Celsius [9]. Solvent selection plays a crucial role, with carbon disulfide and other non-protic solvents being preferred to prevent catalyst deactivation [7] [9].
| Reaction Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100-160°C | Higher temperatures favor C-acylation over O-acylation [7] |
| Catalyst Loading | 1.0-3.0 equivalents AlCl₃ | Stoichiometric amounts required [9] |
| Reaction Time | 1-5 hours | Extended time improves conversion [7] |
| Solvent | CS₂, CH₂Cl₂ | Anhydrous conditions essential [9] |
The synthesis of propiosyringone has been achieved through modification of established protocols, with yields typically ranging from 40 to 50 percent under optimized conditions [10]. The reaction requires careful control of temperature and reaction time to prevent over-acylation and side product formation [10].
Traditional Friedel-Crafts acylation exhibits specific limitations when applied to highly substituted phenolic compounds [7]. The method works effectively with simple phenol derivatives but encounters challenges with compounds bearing multiple methoxy substituents [7]. Research has shown that 2,6-dimethoxyphenol undergoes selective methoxy cleavage during Friedel-Crafts acylation, leading to unexpected reaction pathways [7].
The selectivity of the acylation reaction depends on the substitution pattern of the aromatic substrate [7]. Compounds with electron-withdrawing groups show reduced reactivity, while those with multiple electron-donating groups may undergo competing reactions such as ether cleavage [7]. The position of acylation is influenced by steric and electronic factors, with the reaction typically occurring at the most activated and least hindered position [8].
The development of environmentally friendly synthetic approaches for 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- has gained significant attention due to increasing environmental concerns and sustainability requirements [11] [12]. Green chemistry methodologies aim to minimize waste generation, reduce energy consumption, and eliminate the use of hazardous reagents [12] [13].
Microwave-enhanced Friedel-Crafts acylation has emerged as a promising green alternative to conventional heating methods [9]. Research has demonstrated that microwave irradiation dramatically reduces reaction times while improving yields and selectivity [9]. The use of bismuth triflate as a catalyst under microwave conditions provides several advantages over traditional Lewis acids [9].
Bismuth triflate exhibits high tolerance toward water and can be recovered and reused multiple times without significant loss of catalytic activity [9]. Under microwave irradiation at 100-160 degrees Celsius, the benzoylation of aromatic compounds using benzoic anhydride achieved good yields within short reaction times [9]. The catalyst could be recycled up to five times, demonstrating excellent sustainability characteristics [9].
| Green Synthesis Parameter | Traditional Method | Microwave Method | Environmental Benefit |
|---|---|---|---|
| Reaction Time | 3-24 hours | 1-3 hours | Reduced energy consumption [9] |
| Catalyst Recovery | Not recoverable | 5 cycles reuse | Waste reduction [9] |
| Solvent Requirements | Large volumes | Solvent-free possible | Elimination of organic waste [9] |
| Temperature Control | External heating | Selective heating | Energy efficiency [9] |
Visible-light-induced synthesis methods represent a cutting-edge approach to sustainable aromatic ketone production [11]. Research has shown that photocatalytic processes using cerium chloride as a photosensitizer can effectively convert aromatic precursors to ketones under mild conditions [11]. The reaction employs air as an oxidant and water as a solvent, making it highly environmentally friendly [11].
The photochemical approach operates at room temperature and utilizes polyethylene glycol as an additive to enhance reaction efficiency [11]. This method demonstrates excellent functional group tolerance and can be performed under ambient conditions [11]. The use of air as an oxidant eliminates the need for traditional oxidizing agents, significantly improving the atom economy of the process [11].
Ball-milling techniques have been developed as solvent-free alternatives for the synthesis of aromatic ketones [14]. Mechanochemical methods drastically reduce the use of hazardous organic solvents while maintaining or improving reaction yields [14]. The process involves loading reactants into a metal chamber with stainless steel balls, followed by mechanical agitation to facilitate mixing and reaction [14].
Research has demonstrated that mechanochemical synthesis can produce Grignard reagents and other organometallic intermediates using only one-tenth the amount of organic solvent compared to conventional methods [14]. This approach enables the synthesis of compounds that have poor solubility in organic solvents, expanding the scope of accessible products [14].
The development of recyclable and environmentally benign catalysts represents a key focus in green synthesis methodologies [15] [16]. Manganese-based catalysts have gained attention due to their low toxicity and environmental compatibility [16]. Manganese chloride tetrahydrate has been identified as an efficient catalyst for various organic transformations under mild conditions [16].
Research has shown that manganese salts can effectively catalyze the formation of aromatic ketones while maintaining excellent recyclability [16]. The use of manganese-based systems contributes to process sustainability by replacing more toxic heavy metal catalysts traditionally employed in organic synthesis [16].
The development of structural analogs of 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- plays a crucial role in understanding structure-activity relationships and optimizing biological activities [8] [17]. Systematic modification of the core structure enables the identification of key pharmacophoric elements and the development of compounds with enhanced properties [18] [19].
Research has demonstrated that the position and nature of substituents on the aromatic ring significantly influence biological activity [8] [17]. Studies on related compounds have shown that the presence of both hydroxyl and methoxy groups is crucial for optimal activity [8]. Compounds with strong electron-donating groups exhibit different activity profiles compared to those with electron-withdrawing substituents [17].
Systematic structure-activity relationship studies have revealed that ortho-substituted derivatives generally outperform meta- and para-substituted analogs [17]. The introduction of halogen substituents, particularly fluorine and chlorine, can enhance biological activity while maintaining favorable pharmacokinetic properties [17]. Compounds with weak electron-donating groups such as methyl substituents show promising activity profiles [17].
| Substitution Pattern | Activity Profile | Key Findings |
|---|---|---|
| 4-OH, 3,5-OCH₃ | High activity | Optimal combination for receptor binding [8] |
| 4-OH alone | Reduced activity | Methoxy groups essential for activity [8] |
| 3,5-OCH₃ alone | Minimal activity | Hydroxyl group required [8] |
| Halogen substitution | Enhanced activity | F, Cl substitution beneficial [17] |
The propanone side chain represents a critical structural element that can be modified to modulate biological activity [20] [21]. Research has shown that alterations to the ketone functionality can significantly impact receptor binding and biological response [20]. The development of analogs with modified side chains provides insights into the binding mode and pharmacophoric requirements [21].
Studies have demonstrated that the carbonyl group serves as a key molecular substructure for biological activity [8]. Molecular docking analysis has revealed that the carbonyl moiety forms essential hydrogen bonds with target receptors [8]. Modifications to the alkyl chain length and branching pattern can influence selectivity and potency [20].
The systematic replacement of functional groups with bioisosteric equivalents represents a powerful strategy for analog development [18] [19]. Research has shown that careful selection of bioisosteric replacements can maintain or enhance biological activity while improving drug-like properties [18]. The phenolic hydroxyl group can be replaced with various bioisosteres to modulate hydrogen bonding interactions [19].
Studies on related phenolic compounds have demonstrated that ester and ether derivatives can serve as effective prodrugs or active analogs [19]. The methoxy groups can be replaced with other alkoxy substituents to investigate the impact of steric and electronic properties on activity [18]. Systematic exploration of bioisosteric replacements provides valuable insights into the molecular recognition requirements [22].
The stereochemical aspects of structural analogs play a crucial role in determining biological activity and selectivity [19] [21]. Research has shown that the spatial arrangement of functional groups significantly influences receptor binding and biological response [19]. The development of stereoisomeric analogs enables the identification of the preferred binding conformation [21].
Studies on related compounds have demonstrated that specific stereochemical configurations are required for optimal activity [19]. The synthesis of enantiomerically pure analogs provides valuable information about the stereochemical requirements for biological activity [21]. Molecular modeling studies support the importance of three-dimensional structure in determining pharmacological properties [20].
| Structural Modification | Design Rationale | Expected Outcome |
|---|---|---|
| Alkyl chain extension | Explore hydrophobic interactions | Improved binding affinity [20] |
| Hydroxyl protection | Investigate prodrug potential | Enhanced bioavailability [19] |
| Ketone reduction | Eliminate carbonyl reactivity | Altered activity profile [21] |
| Ring substitution | Modulate electronic properties | Tuned selectivity [17] |